molecular formula C13H7ClN2O2 B14396960 6-Chloro-3-nitrophenanthridine CAS No. 88418-52-4

6-Chloro-3-nitrophenanthridine

Cat. No.: B14396960
CAS No.: 88418-52-4
M. Wt: 258.66 g/mol
InChI Key: ZTPQDVNVPYZCFO-UHFFFAOYSA-N
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Description

6-Chloro-3-nitrophenanthridine is an organic compound belonging to the phenanthridine family. Phenanthridines are heterocyclic aromatic compounds known for their diverse chemical properties and applications. The presence of both chloro and nitro functional groups in this compound makes it a compound of interest in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-nitrophenanthridine typically involves the nitration of 6-chlorophenanthridine. This can be achieved by treating 6-chlorophenanthridine with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the nitro group is introduced at the 3-position of the phenanthridine ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3-nitrophenanthridine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Major Products Formed:

    Reduction: 6-Chloro-3-aminophenanthridine.

    Substitution: 6-Substituted-3-nitrophenanthridine derivatives.

    Oxidation: this compound N-oxide.

Scientific Research Applications

6-Chloro-3-nitrophenanthridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives are often screened for pharmacological activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Derivatives of this compound are being investigated for their ability to interact with biological targets.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 6-Chloro-3-nitrophenanthridine depends on its specific application. In biological systems, it may interact with cellular components such as enzymes or DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to biological effects. The chloro group can also participate in interactions with biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

    6-Chlorophenanthridine: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-Nitrophenanthridine:

    6-Bromo-3-nitrophenanthridine: Similar structure but with a bromo group instead of a chloro group, which can influence its reactivity and interactions.

Uniqueness: 6-Chloro-3-nitrophenanthridine is unique due to the presence of both chloro and nitro groups, which provide a combination of reactivity and stability. This dual functionality allows for a wide range of chemical transformations and applications, making it a versatile compound in research and industry.

Properties

CAS No.

88418-52-4

Molecular Formula

C13H7ClN2O2

Molecular Weight

258.66 g/mol

IUPAC Name

6-chloro-3-nitrophenanthridine

InChI

InChI=1S/C13H7ClN2O2/c14-13-11-4-2-1-3-9(11)10-6-5-8(16(17)18)7-12(10)15-13/h1-7H

InChI Key

ZTPQDVNVPYZCFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)[N+](=O)[O-])N=C2Cl

Origin of Product

United States

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